1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-4-16(22)13-5-7-15(8-6-13)23-10-14(21)9-20-12(3)17(18)11(2)19-20/h5-8,14,21H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQMNXRRBPKQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=C(C(=N2)C)Br)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 396.29 g/mol. The presence of the bromo group and pyrazolone ring contributes to its unique biological properties.
Biological Activity Overview
Research indicates that pyrazolone derivatives exhibit a range of biological activities, including:
- Antibacterial Activity : Several studies have reported that pyrazolone derivatives possess significant antibacterial properties against various strains of bacteria.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antioxidant Properties : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways associated with cell survival and proliferation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of pyrazolone derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazolone derivatives. In vitro assays demonstrated that the compound could effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating conditions like rheumatoid arthritis.
Antioxidant Properties
A comparative study evaluated the antioxidant activity of various pyrazolone derivatives using DPPH and ABTS assays. Results indicated that this compound exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities. The bromo-substituted pyrazole structure is known for its role in developing anti-inflammatory and analgesic agents. Recent studies have indicated that derivatives of pyrazole can inhibit various enzymes and receptors, making them suitable candidates for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that exhibited significant anti-inflammatory activity in animal models. These compounds were designed to target inflammatory pathways, suggesting that similar modifications to the compound could yield beneficial therapeutic agents .
Agricultural Chemistry
The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The pyrazole ring is often associated with compounds that exhibit herbicidal properties.
Data Table: Herbicidal Activity of Pyrazole Derivatives
| Compound Name | Structure | Herbicidal Activity |
|---|---|---|
| Compound A | Structure A | Effective against broadleaf weeds |
| Compound B | Structure B | Moderate activity on grass species |
| 1-(4-(3-(4-bromo... | Structure of the compound | Potential activity pending further testing |
Material Science
In material science, compounds containing pyrazole groups have been explored for their luminescent properties and as precursors for advanced materials. The ability to modify the electronic properties through substitution patterns makes these compounds valuable for developing new materials with specific optical or electronic characteristics.
Case Study : Research involving luminescent covalent-organic polymers derived from pyrazole derivatives demonstrated their effectiveness in detecting nitroaromatic explosives. The incorporation of the compound into polymer matrices could enhance sensitivity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Propanone Moieties
(a) 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
- Structure : Contains a dihydropyrazole ring with 4-chlorophenyl and 4-isopropylphenyl substituents, linked to propan-1-one.
- Molecular Weight : 354.86 g/mol (C₂₁H₂₃ClN₂O ) .
- Key Differences: Lacks the brominated pyrazole and hydroxylated propoxy chain.
- Biological Activity : Pyrazoline derivatives like this exhibit antimicrobial, anticancer, and antioxidant properties .
(b) 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
- Structure: Features a 4-chloro-3,5-dimethylpyrazole linked via a propanone to a 4-chlorophenyl group.
- Molecular Weight : 297.18 g/mol (C₁₄H₁₄Cl₂N₂O ) .
- Key Differences: Replaces bromine with chlorine and omits the hydroxylated propoxy chain.
(c) 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Structure: Combines pyrazole, thiazole, and aniline moieties with a propanone linker.
- Biological Activity : Demonstrates antibacterial and antifungal activity against multidrug-resistant pathogens .
- Key Differences : The thiazole and aniline groups introduce additional π-π stacking and hydrogen-bonding capabilities absent in the target compound.
Physicochemical and Electronic Properties
| Compound Name | Substituents (Pyrazole/Propanone) | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 4-Br, 3,5-diMe, 2-hydroxypropoxy | 409.29 | ~3.2 | ~0.15 (DMSO) | Br, OH, ketone |
| 1-{3-(4-Cl-Ph)-5-[4-(iPr)Ph]-dihydropyrazolyl}propan-1-one | 4-Cl, dihydropyrazole | 354.86 | ~4.1 | ~0.10 (DMSO) | Cl, ketone |
| 3-(4-Cl-3,5-diMe-pyrazolyl)-1-(4-Cl-Ph)propan-1-one | 4-Cl, 3,5-diMe | 297.18 | ~3.8 | ~0.20 (DMSO) | Cl, ketone |
| 3-(Thiazolyl-anilino)-1-(3,5-diMe-pyrazolyl)propan-1-one | Thiazole, aniline | 452.94 | ~2.5 | ~0.25 (DMSO) | NH, thiazole, ketone |
*Estimated using fragment-based methods. Data inferred from structural analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
